Urotensin I

Description

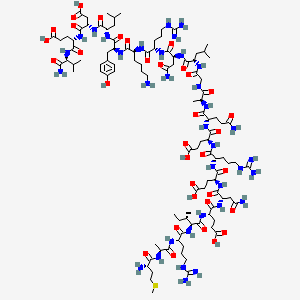

Structure

2D Structure

Properties

CAS No. |

9047-54-5 |

|---|---|

Molecular Formula |

C106H177N35O35S |

Molecular Weight |

2533.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C106H177N35O35S/c1-12-52(8)83(141-95(168)61(21-17-40-121-106(117)118)126-86(159)54(10)123-87(160)57(108)36-41-177-11)103(176)134-65(29-34-79(151)152)94(167)137-70(45-74(110)144)101(174)132-64(28-33-78(149)150)92(165)128-59(19-15-38-119-104(113)114)90(163)131-63(27-32-77(147)148)93(166)130-62(26-31-73(109)143)88(161)124-53(9)85(158)122-48-76(146)125-67(42-49(2)3)97(170)138-71(46-75(111)145)100(173)129-60(20-16-39-120-105(115)116)89(162)127-58(18-13-14-37-107)91(164)136-69(44-55-22-24-56(142)25-23-55)99(172)135-68(43-50(4)5)98(171)139-72(47-81(155)156)102(175)133-66(30-35-80(153)154)96(169)140-82(51(6)7)84(112)157/h22-25,49-54,57-72,82-83,142H,12-21,26-48,107-108H2,1-11H3,(H2,109,143)(H2,110,144)(H2,111,145)(H2,112,157)(H,122,158)(H,123,160)(H,124,161)(H,125,146)(H,126,159)(H,127,162)(H,128,165)(H,129,173)(H,130,166)(H,131,163)(H,132,174)(H,133,175)(H,134,176)(H,135,172)(H,136,164)(H,137,167)(H,138,170)(H,139,171)(H,140,169)(H,141,168)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t52-,53-,54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,82-,83-/m0/s1 |

InChI Key |

PSHRXNWYHPYFQX-OXFOZPMTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)N |

Other CAS No. |

9047-54-5 |

sequence |

MARIENEREQAGLNRKYLDEV |

Synonyms |

urotensin I |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Urotensin I in Teleost Fish: A Technical Deep Dive

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the historical discovery, physiological characterization, and signaling pathways of Urotensin I in teleost fish.

This whitepaper provides an in-depth technical overview of the seminal research that led to the identification and characterization of this compound (UI), a key neuropeptide in teleost fish. It details the experimental methodologies, presents quantitative physiological data, and illustrates the molecular signaling cascades initiated by this important hormone.

A Serendipitous Discovery: Unraveling the Caudal Neurosecretory System

The journey to uncover this compound began with the intriguing anatomical parallel between the teleost caudal neurosecretory system and the mammalian neurohypophysis. This morphological similarity spurred researchers to investigate the potential for a rich source of bioactive molecules within the teleost urophysis, a neurohemal organ. In the late 1960s and early 1970s, a team led by Karl Lederis embarked on a series of investigations that would ultimately lead to the discovery of a new family of peptides.[1][2]

Their initial work focused on extracts from the urophysis of two teleost species: the white sucker (Catostomus commersoni) and the carp (Cyprinus carpio).[2] These extracts exhibited potent biological activity, most notably a pronounced and long-lasting hypotensive (blood pressure-lowering) effect when tested in mammals.[1][3] This vasodilatory activity became the primary bioassay for the purification and subsequent characterization of the active principle, which they named this compound.[1]

Experimental Protocols: From Tissue Extraction to Bioassay

The isolation and characterization of this compound relied on a series of meticulous experimental procedures. The following sections detail the key methodologies employed by the pioneering researchers.

Extraction and Purification of this compound

The initial step involved the extraction of peptides from the urophyses of Catostomus commersoni and Cyprinus carpio.[2][4]

Protocol:

-

Tissue Homogenization: Urophyses were collected and homogenized in cold 0.1 N hydrochloric acid (HCl).[4]

-

Heat Treatment: The acidic homogenate was heated to 100°C for 15 minutes. This step served to denature and precipitate larger proteins, aiding in the initial purification of the smaller, heat-stable peptides like UI.[4]

-

Centrifugation: The heated mixture was then centrifuged to pellet the precipitated proteins, leaving the peptide-rich supernatant.

-

Gel Filtration Chromatography: The supernatant was subjected to gel filtration chromatography, a technique that separates molecules based on their size. This step was crucial for isolating a fraction containing peptides of the approximate molecular weight of UI.

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions from gel filtration were further purified using reverse-phase HPLC. This high-resolution technique allowed for the separation of UI from other closely related peptides, yielding a highly purified sample.

The Rat Hindlimb Perfusion Bioassay

The primary bioassay used to guide the purification of this compound was the isolated rat hindlimb perfusion model. This assay provided a sensitive and reliable method for quantifying the vasodilatory activity of the urophysial extracts.[1][3]

Protocol:

-

Animal Preparation: A rat was anesthetized, and the femoral artery and vein of one hindlimb were surgically isolated and cannulated.

-

Perfusion Circuit: The femoral artery was perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant flow rate. The perfusion pressure was continuously monitored.

-

Drug Administration: Aliquots of the urophysial extracts or purified fractions were injected into the perfusion circuit.

-

Measurement of Vasodilation: A decrease in perfusion pressure at a constant flow rate indicated vasodilation. The magnitude of the pressure drop was used to quantify the activity of this compound.

The logical workflow for the discovery and initial characterization of this compound is depicted in the following diagram:

Quantitative Physiological Effects of this compound

This compound elicits a potent and dose-dependent hypotensive effect in mammals. The primary mechanism of this action is the selective vasodilation of the mesenteric vascular bed, which supplies blood to the intestines.[1][5]

| Species | Preparation | Dose | Effect on Blood Pressure | Reference |

| Rat (Normotensive) | Conscious | 10 mU/100 g body weight (i.v.) | 12.4 ± 1.28% decrease | [6] |

| Rat (Hypertensive Female) | Conscious | 10 mU/100 g body weight (i.v.) | 17.9 ± 1.46% decrease | [6] |

| Rat (Hypertensive Male) | Conscious | 10 mU/100 g body weight (i.v.) | 28.9 ± 1.06% decrease | [6] |

| Dog | Anesthetized | Intravenous infusion | Sustained decrease in peripheral resistance and increase in cardiac output | [5] |

Table 1: Quantitative Hypotensive Effects of this compound.

The amino acid sequences of this compound from Catostomus commersoni and Cyprinus carpio were determined and found to be highly homologous to the then-newly discovered ovine corticotropin-releasing factor (CRF) and the frog skin peptide, sauvagine.[2][4]

| Species | Amino Acid Sequence | Reference |

| Catostomus commersoni | H-Asn-Asp-Asp-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Asn-Met-Ile-Glu-Met-Ala-Arg-Ile-Glu-Asn-Glu-Arg-Glu-Gln-Ala-Gly-Leu-Asn-Arg-Lys-Tyr-Leu-Asp-Glu-Val-NH2 | [4] |

| Cyprinus carpio | H-Asn-Asp-Asp-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Asn-Met-Ile-Glu-Met-Ala-Arg-Asn-Glu-Asn-Gln-Arg-Glu-Gln-Ala-Gly-Leu-Asn-Arg-Lys-Tyr-Leu-Asp-Glu-Val-NH2 | [4] |

Table 2: Amino Acid Sequence of Teleost this compound.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to and activating two G-protein coupled receptors (GPCRs): the corticotropin-releasing factor receptor 1 (CRF1) and CRF2.[7] These receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein complex.[7]

Upon binding of UI to the CRF receptor, the following signaling cascade is initiated:

-

G-Protein Activation: The Gs alpha subunit is activated, leading to the dissociation of GDP and binding of GTP.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

-

MAP Kinase Pathway Activation: The signaling cascade also involves the activation of the p42/44 mitogen-activated protein kinase (MAPK), also known as ERK1/2.[7]

-

Physiological Response: The downstream targets of these kinase pathways ultimately lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

The signaling pathway of this compound is illustrated in the diagram below:

Conclusion and Future Directions

The discovery of this compound in teleost fish was a landmark achievement in comparative endocrinology. It not only unveiled a new family of peptide hormones but also provided crucial insights into the evolutionary relationship between neurosecretory systems across different vertebrate classes. The potent and selective vasodilatory effects of UI have made it a valuable tool for cardiovascular research and a potential lead for the development of novel therapeutic agents. Further research is warranted to fully elucidate the physiological roles of this compound in teleost fish and to explore its therapeutic potential in mammalian systems.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Isolation, analysis of structure, synthesis, and biological actions of this compound neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological observations on the hypotensive action of extracts of teleost fish Urophyses (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and amino acid sequence of this compound, a vasoactive and ACTH-releasing neuropeptide, from the carp (Cyprinus carpio) urophysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of a specific mesenteric vasodilator peptide, this compound, to reduce afterload in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of urotensins. IV. Blood pressure-lowering effects of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound–CRF–Urocortins: A mermaid’s tail - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Urotensin II: Protein Sequence, Post-Translational Modifications, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a potent cyclic neuropeptide that has garnered significant interest within the scientific and pharmaceutical communities due to its profound effects on the cardiovascular and central nervous systems. Initially isolated from the urophysis of teleost fish, the human ortholog of U-II has been identified as one of the most powerful endogenous vasoconstrictors known to date. This peptide, along with its cognate G protein-coupled receptor (GPCR), the Urotensin receptor (UTR), constitutes the urotensinergic system. Dysregulation of this system has been implicated in a variety of pathological conditions, including heart failure, hypertension, atherosclerosis, and renal dysfunction, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the Urotensin II protein, detailing its amino acid sequence, critical post-translational modifications, and the intricate signaling pathways it governs. Furthermore, it outlines key experimental protocols for the investigation of the urotensinergic system, offering a valuable resource for researchers in the field.

Urotensin II Protein Sequence and Post-Translational Modifications

The biological activity of Urotensin II is intrinsically linked to its primary structure and subsequent post-translational modifications. The mature human Urotensin II is an 11-amino acid peptide derived from a larger precursor protein, prepro-urotensin II.

Amino Acid Sequence

The amino acid sequence of mature, biologically active human Urotensin II is:

H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH

A key feature of the U-II peptide is the highly conserved cyclic core, which is essential for its biological function. This core hexapeptide sequence, -Cys-Phe-Trp-Lys-Tyr-Cys-, is connected by a disulfide bond.[1]

Post-Translational Modifications

The most critical post-translational modification of Urotensin II is the formation of a disulfide bridge between the two cysteine residues at positions 5 and 10. This intramolecular bond creates the cyclic structure that is indispensable for receptor binding and activation.[1][2] The processing of the prepro-urotensin II precursor involves proteolytic cleavage at specific sites to release the mature peptide.[3]

In addition to the primary U-II peptide, a related peptide named Urotensin II-Related Peptide (URP) has been identified. URP is an octapeptide that shares the same C-terminal cyclic hexapeptide core as U-II and also acts as an endogenous ligand for the Urotensin receptor.[4]

Urotensin II Receptor (UTR) and Signaling Pathways

Urotensin II exerts its biological effects by binding to and activating its specific receptor, the Urotensin receptor (UTR), previously known as GPR14.[5] UTR is a class A rhodopsin-like G protein-coupled receptor. The binding of U-II to UTR initiates a cascade of intracellular signaling events that ultimately mediate the peptide's diverse physiological and pathophysiological actions.

The primary signaling pathway activated by the U-II/UTR system involves the coupling to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. The increased calcium levels, along with DAG, activate Protein Kinase C (PKC).[3][6]

Downstream of this initial Gαq/11-PLC-Ca2+ pathway, several other signaling cascades are engaged, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: U-II stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1]

-

RhoA/Rho-kinase (ROCK) Pathway: This pathway is implicated in U-II-induced vasoconstriction and cell migration.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This cascade is involved in cell survival and proliferation.

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of CaMKII has been observed in response to U-II, contributing to processes like cardiac hypertrophy.

The intricate network of these signaling pathways underscores the pleiotropic effects of Urotensin II in various cell types and tissues.

Data Presentation

Table 1: Amino Acid Sequences of Human Urotensin II and Urotensin II-Related Peptide

| Peptide | Sequence | Number of Amino Acids |

| Human Urotensin II | H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 11 |

| Urotensin II-Related Peptide (URP) | H-Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 8 |

Table 2: Key Signaling Molecules in the Urotensin II Pathway

| Molecule | Class | Primary Activator(s) | Key Downstream Effect(s) |

| UTR (GPR14) | G Protein-Coupled Receptor | Urotensin II, URP | Activation of Gαq/11 |

| Gαq/11 | G Protein α-subunit | UTR | Activation of Phospholipase C |

| Phospholipase C (PLC) | Enzyme | Gαq/11 | Production of IP3 and DAG |

| Protein Kinase C (PKC) | Kinase | DAG, Ca²⁺ | Activation of MAPK pathways |

| ERK1/2 | Kinase (MAPK) | PKC, other upstream kinases | Regulation of gene expression, cell proliferation |

| p38 MAPK | Kinase (MAPK) | Various cellular stresses, PKC | Regulation of inflammation and apoptosis |

Experimental Protocols

A variety of in vitro and ex vivo experimental techniques are employed to study the urotensinergic system. Below are detailed methodologies for key experiments.

Urotensin II Receptor Binding Assay

This assay is used to determine the binding affinity of ligands to the Urotensin receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human Urotensin receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a microplate, combine the cell membranes, a radiolabeled Urotensin II analog (e.g., [¹²⁵I]-U-II) at a fixed concentration, and varying concentrations of the unlabeled competitor ligand.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioactivity.

-

-

Detection:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following Urotensin receptor activation.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the Urotensin receptor in a black-walled, clear-bottom microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[7][8]

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of Urotensin II or other test compounds to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline for each well.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

-

Western Blotting for MAPK Activation

This technique is used to detect the phosphorylation and thus activation of downstream signaling proteins like ERK1/2.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to an appropriate confluency and serum-starve them to reduce basal signaling.

-

Treat the cells with Urotensin II for various time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for the total form of the target protein to normalize for protein loading.

-

Quantify the band intensities to determine the relative level of protein phosphorylation.

-

Disulfide Bridge Characterization by Mass Spectrometry

This method is used to confirm the presence and location of the disulfide bond in the Urotensin II peptide.

Methodology:

-

Sample Preparation:

-

Digest the Urotensin II peptide with a specific protease (e.g., trypsin) under non-reducing conditions to generate peptide fragments.

-

In a parallel experiment, reduce the disulfide bond with a reducing agent (e.g., dithiothreitol) and alkylate the free cysteine residues (e.g., with iodoacetamide) before digestion.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Compare the mass spectra of the non-reduced and reduced samples.

-

In the non-reduced sample, identify a peptide ion with a mass corresponding to the two cysteine-containing fragments linked by a disulfide bond.

-

In the reduced and alkylated sample, these two fragments will appear as separate peptide ions with modified cysteine residues.

-

Fragment the disulfide-linked peptide ion in the MS/MS mode to confirm the identity of the two constituent peptides.

-

Conclusion

Urotensin II is a peptide of significant interest due to its potent biological activities and its association with various cardiovascular and neurological diseases. A thorough understanding of its protein sequence, the critical role of the disulfide bridge in its structure and function, and the complex signaling pathways it activates is essential for the development of novel therapeutics targeting the urotensinergic system. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted roles of Urotensin II and its receptor, paving the way for future discoveries and potential clinical applications.

References

- 1. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 4. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Urotensin I: A Potent Endogenous Corticotropin-Releasing Factor in Teleost Fish

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate neuroendocrine stress axis of teleost fish, the regulation of cortisol production is paramount for survival and homeostasis. While corticotropin-releasing factor (CRF) is a well-established secretagogue of adrenocorticotropic hormone (ACTH), a growing body of evidence has solidified the role of urotensin I (UI) as a potent, endogenous CRF-like neuropeptide.[1][2] This technical guide provides a comprehensive overview of the function of this compound as a primary stimulator of the hypothalamic-pituitary-interrenal (HPI) axis in fish, with a focus on its physiological actions, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals investigating the comparative endocrinology of stress and potential therapeutic targets within the CRF system.

This compound, a 41-amino acid peptide originally isolated from the caudal neurosecretory system of the white sucker, Catostomus commersoni, exhibits significant structural homology to the CRF peptide family.[3] This structural similarity is the foundation for its potent ACTH-releasing activity, which in some species surpasses that of ovine CRF.[1][2] In vivo and in vitro studies have demonstrated that UI stimulates the release of ACTH from the pituitary, which in turn triggers the synthesis and release of cortisol from the interrenal tissue, the piscine equivalent of the adrenal cortex.[1][2][4] This CRF-like activity is a key component of the physiological stress response in fish. Furthermore, the ACTH-releasing action of this compound is subject to negative feedback by cortisol, indicating its integration into the classic HPI axis regulatory loop.[5]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from key studies investigating the corticotropin-releasing activity of this compound in fish.

Table 1: In Vitro Potency of this compound on ACTH Release from Goldfish Pituitary Cells

| Peptide | Relative Potency (Compared to Ovine CRF) | Reference |

| This compound | 2-3 times more potent | [1][2] |

| Sauvagine | Approximately equipotent | [1][2] |

Table 2: Dose-Dependent ACTH-Releasing Activity of Carp this compound in Cultured Rat Pituitary Cells

| Concentration Range | Observation | Reference |

| 10 pM - 100 nM | Dose-dependent increase in ACTH release | [1] |

| Potency was approximately one-seventh that of rat CRF | [1] |

Table 3: In Vivo Effect of Intraperitoneal Injection of this compound on Plasma Cortisol in Goldfish

| Treatment | Effect on Plasma Cortisol | Reference |

| This compound | Significant increase | [1][2] |

| Ovine CRF | Significant increase | [1][2] |

| Sauvagine | Significant increase | [1][2] |

Signaling Pathways of this compound

This compound exerts its effects on pituitary corticotrophs by binding to specific G-protein coupled receptors (GPCRs), namely the CRF type 1 receptor (CRHR1) and CRF type 2 receptor (CRHR2).[6][7] The binding of UI to these receptors initiates an intracellular signaling cascade that ultimately leads to the synthesis and release of ACTH. While the precise downstream signaling pathways in fish are still under investigation, it is hypothesized that, similar to CRF in mammals, UI binding to its receptors leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).

Figure 1: Proposed signaling pathway of this compound in fish pituitary corticotrophs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound as a corticotropin-releasing factor in fish.

In Vitro Superfusion of Dispersed Goldfish Pituitary Cells

This protocol is adapted from studies investigating the direct effects of this compound on ACTH release from pituitary cells.[1][2][5]

Objective: To measure the dose-dependent release of ACTH from isolated pituitary cells in response to this compound.

Materials:

-

Goldfish (Carassius auratus)

-

Dispersing medium (e.g., Ca2+-free saline with trypsin)

-

Superfusion medium (e.g., Medium 199 with Earle's salts, buffered with HEPES)

-

Bio-Gel P-2 or Sephadex G-10

-

Superfusion chambers

-

Peristaltic pump

-

Fraction collector

-

Synthetic this compound and other test peptides

-

Radioimmunoassay (RIA) kit for fish ACTH

Procedure:

-

Pituitary Gland Dissection and Dispersion:

-

Anterior pituitaries are dissected from goldfish and minced.

-

The tissue fragments are incubated in a dispersing medium (e.g., 0.25% trypsin in Ca2+-free saline) with gentle agitation to obtain a single-cell suspension.

-

The cell dispersion is stopped by the addition of a trypsin inhibitor or serum-containing medium.

-

The cells are washed and resuspended in superfusion medium.

-

-

Cell Column Preparation:

-

The dispersed pituitary cells are mixed with a swollen matrix (e.g., Bio-Gel P-2) and packed into small columns within the superfusion chambers.

-

-

Superfusion:

-

The cell columns are continuously superfused with medium at a constant flow rate (e.g., 0.2-0.5 mL/min) using a peristaltic pump.

-

The superfusate is collected in fractions at regular intervals (e.g., 2-5 minutes).

-

After a stabilization period to establish a baseline of ACTH release, the superfusion medium is switched to one containing known concentrations of this compound or other test peptides.

-

Following the stimulation period, the medium is switched back to the control medium to observe the return to baseline.

-

-

Hormone Measurement:

-

The concentration of ACTH in each collected fraction is determined using a specific radioimmunoassay for fish ACTH.

-

Figure 2: Experimental workflow for in vitro superfusion of goldfish pituitary cells.

In Vivo Administration of this compound and Measurement of Plasma Cortisol

This protocol is based on studies examining the in vivo effects of this compound on the HPI axis.[1][2]

Objective: To determine the effect of this compound on circulating cortisol levels in live fish.

Materials:

-

Goldfish (Carassius auratus) or other suitable fish species

-

Betamethasone or dexamethasone (for suppression of endogenous ACTH)

-

Synthetic this compound

-

Saline solution (for injections)

-

Heparinized syringes for blood collection

-

Centrifuge

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for fish cortisol

Procedure:

-

Acclimation and Pre-treatment:

-

Fish are acclimated to laboratory conditions.

-

To study the direct effect on cortisol release, endogenous ACTH secretion can be suppressed by intraperitoneal injection of betamethasone or dexamethasone prior to the experiment.

-

-

Peptide Administration:

-

Fish are lightly anesthetized.

-

A known dose of synthetic this compound, dissolved in saline, is administered via intraperitoneal injection.

-

Control fish receive an injection of saline only.

-

-

Blood Sampling:

-

At specific time points after injection, blood samples are collected from the caudal vasculature using heparinized syringes.

-

-

Plasma Separation and Cortisol Measurement:

-

Blood samples are centrifuged to separate the plasma.

-

Plasma cortisol concentrations are measured using a validated RIA or ELISA for fish cortisol.

-

Radioimmunoassay (RIA) for Fish ACTH and Cortisol

This is a general protocol for the quantification of hormones in fish plasma or superfusate.

Objective: To accurately measure the concentration of ACTH or cortisol in biological samples.

Materials:

-

Specific primary antibody against fish ACTH or cortisol

-

Radiolabeled tracer (e.g., 125I-labeled human ACTH)

-

Standard hormone (e.g., human 1-39 ACTH or cortisol)

-

Second antibody (for precipitation of the antigen-antibody complex)

-

Assay buffer

-

Gamma counter

Procedure:

-

Assay Setup:

-

A standard curve is prepared by serially diluting the standard hormone.

-

Unknown samples (plasma or superfusate fractions) are added to assay tubes.

-

-

Incubation:

-

The primary antibody is added to all tubes (standards and unknowns) and incubated to allow for binding.

-

The radiolabeled tracer is then added to all tubes and incubated further. The tracer competes with the unlabeled hormone in the sample or standard for binding to the primary antibody.

-

-

Separation of Bound and Free Hormone:

-

A second antibody is added to precipitate the primary antibody-antigen complex.

-

The tubes are centrifuged, and the supernatant (containing unbound tracer) is decanted.

-

-

Counting and Data Analysis:

-

The radioactivity of the pellet (containing the bound tracer) is measured using a gamma counter.

-

The concentration of the hormone in the unknown samples is determined by comparing their radioactivity to the standard curve.

-

Conclusion

The evidence strongly supports the role of this compound as a significant corticotropin-releasing factor in teleost fish. Its potent ACTH-releasing activity, structural homology to CRF, and interaction with CRF receptors solidify its position as a key regulator of the HPI axis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its physiological significance. For researchers in comparative endocrinology and drug development, understanding the nuances of the this compound system in fish offers valuable insights into the evolution of the stress response and may reveal novel targets for modulating CRF-related pathways.

References

- 1. Adrenocorticotropic hormone-releasing activity of this compound and its fragments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a CRF-like neuropeptide, stimulates acth release from the teleost pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cortisol inhibits the ACTH-releasing activity of this compound, CRF and sauvagine observed with superfused goldfish pituitary cells [pubmed.ncbi.nlm.nih.gov]

- 6. ACTH-releasing activity of this compound and ovine CRF: interactions with arginine vasotocin, isotocin and arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic Expression and Regulation of this compound and Corticotropin-Releasing Hormone Receptors in Ovary of Olive Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Urotensin II Signaling Pathway and its Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a cyclic peptide that has garnered significant attention in the scientific community as the most potent endogenous vasoconstrictor identified to date.[1] Its actions are mediated through the Urotensin II receptor (UT), a G protein-coupled receptor (GPCR) also known as GPR14. The U-II/UT system is implicated in a wide array of physiological and pathophysiological processes, particularly within the cardiovascular system, making it a compelling target for therapeutic intervention in conditions such as hypertension, heart failure, and atherosclerosis. This technical guide provides a comprehensive overview of the Urotensin II signaling pathway, its key second messengers, and detailed methodologies for its investigation.

The Urotensin II Receptor and its Ligand

The U-II peptide's biological activity is conferred by a conserved cyclic hexapeptide core, -Cys-Phe-Trp-Lys-Tyr-Cys-.[2] U-II binds with high affinity to its receptor, UT, which is predominantly coupled to the Gαq/11 subunit of heterotrimeric G proteins. This interaction initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Core Signaling Pathway: Gαq/11 Activation and Second Messenger Generation

Upon U-II binding, the UT receptor undergoes a conformational change, leading to the activation of Gαq/11. This activation stimulates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Inositol 1,4,5-Trisphosphate (IP3) and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a primary and critical event in U-II signaling.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity and contributing to the diverse cellular effects of U-II. In cultured rat aortic vascular smooth muscle cells (VSMCs) and endothelium-denuded thoracic aorta, U-II has been shown to cause a time-dependent activation of PKC.[3]

Downstream Signaling Cascades

The initial signals generated by IP3 and DAG propagate through several interconnected downstream pathways, leading to a variety of cellular responses.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a crucial mediator of cell proliferation, differentiation, and survival. U-II has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types, including ventricular myocytes and endothelial progenitor cells.[4][5] This activation can be dependent on both PKC and the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6]

RhoA/Rho-Kinase (ROCK) Pathway

The RhoA/ROCK pathway plays a significant role in regulating smooth muscle contraction, cell migration, and cytoskeletal organization. U-II activates the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[4] This pathway is a key contributor to the vasoconstrictor effects of U-II.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

The sustained elevation of intracellular calcium can lead to the activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). In ventricular myocytes, U-II has been demonstrated to induce CaMKII activation, which is implicated in the development of cardiac hypertrophy.[4][7]

Quantitative Data on Urotensin II Signaling

The following tables summarize key quantitative data related to the Urotensin II signaling pathway, providing a basis for comparative analysis.

Table 1: Urotensin II Receptor Binding Affinities and Ligand Potencies

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| Human U-II | Rat recombinant UT receptor | Radioligand Binding | Ki | 2.7 nM | [8] |

| Human U-II | Cat recombinant UT receptor | Radioligand Binding | Ki | 8.7 nM | [8] |

| Human U-II | Monkey recombinant UT receptor | Radioligand Binding | Ki | 3.6 nM | [8] |

| Human U-II | Human recombinant UT receptor | Radioligand Binding | Ki | 5.3 nM | [8] |

| Succinoyl-U-II(4-11) | Human UT receptor | Radioligand Binding | Ki | 1.14 ± 0.01 nM | [2] |

| Succinoyl-U-II(4-11) | Rat UT receptor | Radioligand Binding | Ki | 1.65 ± 0.04 nM | [2] |

| SB-710411 | Rat UT receptor | Radioligand Binding | pKi | 7.50 ± 0.07 | [9] |

| SB-710411 | Monkey UT receptor | Radioligand Binding | pKi | 6.82 ± 0.06 | [9] |

| GSK1440115 | U-II Receptor | Inhibition Assay | IC50 | 82.3 nM | [10] |

| BIM-23127 | UT Receptor | Inhibition of Hypertrophy | KB | 34 ± 6 nM | [11] |

| Palosuran (ACT058362) | Human UT2R | Molecular Binding | Kd | ~ 4 nM | [12] |

| Palosuran (ACT058362) | Rat UT2R | Molecular Binding | Kd | ~ 1,500 nM | [12] |

| SB706375 | Human UT2R | Molecular Binding | Kd | ~ 9 nM | [12] |

| SB706375 | Rat UT2R | Molecular Binding | Kd | ~ 21 nM | [12] |

Table 2: EC50/pEC50 Values for Urotensin II-Induced Cellular Responses

| Response | Cell Type/Tissue | Parameter | Value | Reference |

| Vasoconstriction | Rat thoracic aorta | pEC50 | 9.09 ± 0.19 | [13][14] |

| Vasoconstriction | Rat main pulmonary artery | pEC50 | 8.55 ± 0.08 | [15] |

| Vasoconstriction | Dog LCX coronary artery | pEC50 | 9.46 ± 0.11 | [14] |

| Vasoconstriction | Cynomolgus monkey arteries | pEC50 | 8.96 - 9.92 | [14] |

| Phosphoinositide Hydrolysis | Rabbit thoracic aorta | pEC50 | 8.6 | [16] |

| Cardiomyocyte Hypertrophy | H9c2 cardiomyocytes (reporter assay) | EC50 | 0.7 ± 0.2 nM | [11] |

| Cardiomyocyte Hypertrophy | H9c2 cardiomyocytes ([3H]-leucine incorp.) | EC50 | 150 ± 40 nM | [11] |

| Cardiomyocyte Hypertrophy | Neonatal cardiomyocytes | EC50 | 0.26 nM | [17] |

| Calcium Mobilization | Single cells | EC50 | 0.6 ± 0.002 nM | [18] |

| Calcium Mobilization (U-II(4-11)) | Single cells | EC50 | 1.2 ± 0.003 nM | [18] |

Detailed Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to U-II stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Cells of interest cultured on glass coverslips or in 96-well plates

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Dye Loading:

-

Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium from the cells and wash with HBS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add U-II at the desired concentration and continue to record the fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Western Blotting for Phosphorylated ERK1/2

This protocol details the detection of U-II-induced activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.

Materials:

-

Cells of interest

-

Urotensin II

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and serum-starve overnight.

-

Treat cells with U-II for the desired time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

BrdU Cell Proliferation Assay

This protocol outlines the measurement of U-II-induced cell proliferation by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Cells of interest

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU primary antibody

-

HRP- or fluorophore-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB) or fluorescence detection system

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with U-II at various concentrations for the desired duration (e.g., 24-48 hours).

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

-

Fixation and Denaturation:

-

Remove the labeling solution and fix the cells with a fixing solution.

-

Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

-

-

Immunodetection:

-

Incubate the cells with an anti-BrdU primary antibody.

-

Wash the cells.

-

Incubate with a conjugated secondary antibody.

-

Wash the cells.

-

-

Signal Detection:

-

If using an HRP-conjugated secondary antibody, add the TMB substrate and measure the absorbance.

-

If using a fluorophore-conjugated secondary antibody, measure the fluorescence intensity.

-

The signal intensity is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

-

Conclusion

The Urotensin II signaling pathway is a complex and multifaceted system with significant implications for cardiovascular health and disease. Its primary activation through the Gαq/11-PLC-IP3/DAG axis leads to the mobilization of intracellular calcium and the activation of PKC, which in turn trigger a cascade of downstream events involving the MAPK/ERK, RhoA/ROCK, and CaMKII pathways. Understanding the intricate details of this signaling network is crucial for the development of novel therapeutic strategies targeting the U-II/UT system. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of Urotensin II in physiology and pathology.

References

- 1. Urotensin-II - Wikipedia [en.wikipedia.org]

- 2. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urotensin II promotes the proliferation of endothelial progenitor cells through p38 and p44/42 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]

- 8. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prediction of the 3D structure for the rat urotensin II receptor and comparison of the antagonist binding sites and binding selectivity between human and rat from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contractile responses to human urotensin-II in rat and human pulmonary arteries: effect of endothelial factors and chronic hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. academic.oup.com [academic.oup.com]

- 18. iris.unina.it [iris.unina.it]

Methodological & Application

Application Notes: Urotensin II Radioimmunoassay for Plasma Samples

Introduction

Urotensin II (U-II) is a potent cyclic vasoactive peptide and the endogenous ligand for the G-protein coupled receptor, UT (formerly GPR14)[1][2]. Initially identified for its powerful vasoconstrictor properties, the U-II system is now recognized for its broad involvement in cardiovascular, renal, and endocrine functions[3]. Altered plasma levels of U-II have been associated with various pathological conditions, including heart failure, renal disease, hypertension, and diabetes, making it a significant target for research and drug development[3][4]. This document provides a detailed protocol for the quantitative measurement of human Urotensin II in plasma samples using a competitive radioimmunoassay (RIA).

Urotensin II Signaling Pathway

Urotensin II binding to its receptor (UTR) primarily activates the Gαq protein subunit. This initiates a cascade of intracellular signaling events, leading to various cellular responses. The main downstream pathways include the activation of Protein Kinase C (PKC), mobilization of intracellular calcium, and activation of the RhoA/ROCK and MAPK signaling cascades, which are implicated in processes like vasoconstriction, cell proliferation, and cardiac hypertrophy[5][6][7][8].

Caption: Urotensin II signaling cascade.

Experimental Protocol: Urotensin II RIA

This protocol outlines the necessary steps for quantifying Urotensin II levels in plasma samples.

Principle of the Assay

The radioimmunoassay is a competitive binding assay. The method is based on the competition between a fixed quantity of 125I-labeled Urotensin II and the unlabeled U-II in the standard or plasma sample for a limited number of binding sites on a U-II specific antibody. As the concentration of unlabeled U-II increases, the amount of 125I-labeled U-II bound to the antibody decreases. A standard curve is generated by plotting the bound radioactivity against known concentrations of U-II standards. The concentration of U-II in unknown samples is then determined by interpolating from this curve[9].

Materials and Reagents

-

Urotensin II (Human) RIA Kit (e.g., Phoenix Pharmaceuticals, RK-071-05 or similar) containing:

-

U-II Standard

-

Primary Antibody (Rabbit anti-U-II)

-

125I-labeled U-II Tracer

-

Goat Anti-Rabbit IgG Serum (Secondary Antibody)

-

Normal Rabbit Serum (NRS)

-

RIA Buffer

-

-

Human Plasma Samples

-

C18 Sep-Columns for plasma extraction (recommended)

-

Buffer A: 1% Trifluoroacetic Acid (TFA) in water

-

Buffer B: 60% Acetonitrile, 1% TFA in water

-

Polystyrene test tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifugal concentrator (e.g., SpeedVac) or nitrogen evaporator

-

Refrigerated centrifuge

-

Gamma counter

Sample Collection and Preparation

Blood Collection:

-

Collect whole blood into tubes containing EDTA or aprotinin.

-

Centrifuge immediately at 1,600 x g for 15 minutes at 4°C.

-

Transfer the plasma supernatant to a clean tube and store at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles[10].

Plasma Extraction (Strongly Recommended): Plasma extraction is highly recommended to remove interfering substances[9].

-

Acidify the plasma sample by adding an equal volume of Buffer A.

-

Mix thoroughly and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet proteins.

-

Activate a C18 Sep-Column by washing with Buffer B (1 ml) followed by Buffer A (3 ml, twice). Do not allow the column to dry.

-

Load the acidified plasma supernatant onto the pre-treated column.

-

Wash the column slowly with Buffer A (3 ml, twice) and discard the wash.

-

Elute the peptide slowly with Buffer B (3 ml) and collect the eluate.

-

Evaporate the eluate to dryness using a centrifugal concentrator[9].

-

Reconstitute the dried extract in RIA buffer for use in the assay.

Assay Procedure

The following procedure is a general guideline. Refer to the specific kit manual for precise volumes and incubation times.

Caption: General workflow for the Urotensin II RIA protocol[9].

Data Analysis

-

Standard Curve: Calculate the average counts per minute (CPM) for each set of duplicate tubes. Plot the CPM of the standards against their corresponding concentrations on a log-logit or semi-log graph.

-

Sample Concentration: Determine the concentration of U-II in each unknown sample by finding the CPM value on the y-axis of the standard curve and interpolating the corresponding concentration from the x-axis.

-

Adjust for Dilution: Multiply the interpolated value by any dilution factors used during sample preparation to obtain the final concentration in the original plasma sample.

Data and Performance Characteristics

The performance of a Urotensin II RIA kit is defined by its sensitivity, range, and specificity.

Table 1: Typical Assay Performance Characteristics

| Parameter | Specification | Reference |

| Assay Range | 1-128 pg/tube (equivalent to 10-1280 pg/ml) | [11] |

| Lowest Detection Limit | 30.1 pg/ml | [11] |

| Cross-Reactivity | ||

| Urotensin II (Human) | 100% | [12] |

| Urotensin II (Rat) | 18.2% | [12] |

| Urotensin II Related Peptide (Human) | 15.7% | [12] |

| Angiotensin II | 0% | [12] |

| Endothelin-1 | 0% | [12] |

Note: Cross-reactivity data is illustrative and based on an EIA kit, as specific RIA cross-reactivity can vary between manufacturers.

Table 2: Reported Urotensin II Plasma Concentrations (RIA)

| Population Group | Mean/Median U-II Concentration | Reference |

| Healthy Volunteers | 12.4 ± 0.6 ng/ml | [13] |

| Healthy Subjects (Median) | 3.3 ng/ml | [14] |

| Hemodialysis Patients (Median) | 6.5 ng/ml | [14] |

Note on Data Interpretation: Reported plasma concentrations of U-II can vary significantly between studies[4]. This may be due to differences in assay formats (RIA vs. ELISA), antibody specificity for U-II fragments, and sample handling procedures[4][13]. Researchers should interpret results with caution and establish their own reference ranges. The presence of multiple "U-II-like" substances in plasma that may be recognized with different efficiencies by various assays further complicates direct comparisons[13].

References

- 1. Urotensin II stimulates plasma extravasation in mice via UT receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma urotensin-2 levels as a potential biomarker in prostate cancer: Analysis across disease stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Serum Urotensin II Levels Are Elevated in Patients with Obstructive Sleep Apnea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phoenixbiotech.net [phoenixbiotech.net]

- 10. demeditec.com [demeditec.com]

- 11. phoenixbiotech.net [phoenixbiotech.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Differential levels of "urotensin-II-like" activity determined by radio-receptor and radioimmuno-assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urotensin II is an inverse predictor of incident cardiovascular events in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Developing a Specific ELISA for Urotensin I Quantification

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin I (UI) is a member of the corticotropin-releasing factor (CRF) family of peptides and plays a significant role in various physiological processes.[1] Accurate quantification of this compound in biological samples is crucial for advancing research in areas such as cardiovascular function, stress response, and metabolic regulation. This document provides a comprehensive guide to developing a specific and sensitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. Two common ELISA formats, the sandwich ELISA and the competitive ELISA, are discussed with detailed protocols. The choice between these formats often depends on the size of the analyte and the availability of suitable antibodies.

Principle of the Assays

Sandwich ELISA: This format is highly specific as it utilizes a matched pair of antibodies, a capture antibody and a detection antibody, which bind to different, non-overlapping epitopes on the this compound molecule.[2] The capture antibody is immobilized on the surface of a microplate well. The sample containing this compound is added, and the analyte is "sandwiched" between the capture and the enzyme-conjugated detection antibody. The signal generated by the enzyme is directly proportional to the amount of this compound in the sample.

Competitive ELISA: In this format, the this compound in the sample competes with a labeled (e.g., biotinylated) this compound for a limited number of capture antibody binding sites.[3][4] The microplate wells are coated with a capture antibody. A mixture of the sample and a fixed amount of labeled this compound is added to the wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. This format is often suitable for smaller antigens where the binding of two antibodies simultaneously (as in a sandwich ELISA) might be sterically hindered.

This compound Signaling Pathway

This compound is part of the CRF peptide family and is known to interact with CRF receptors, particularly the CRF2 receptor.[1][5] Upon binding to its G-protein coupled receptor (GPCR), this compound can initiate downstream signaling cascades that influence various cellular responses.

Caption: this compound signaling through the CRF2 receptor.

Experimental Protocols

The following are detailed protocols for developing a sandwich and a competitive ELISA for this compound quantification.

Protocol 1: Sandwich ELISA Development

This protocol requires a matched pair of antibodies specific to this compound.

-

High-binding 96-well microplates

-

Capture antibody (specific for this compound)

-

Detection antibody (specific for a different epitope of this compound, conjugated to an enzyme like HRP or biotin)

-

Recombinant this compound standard

-

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

-

Blocking Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

Enzyme Substrate (e.g., TMB for HRP)

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Caption: Workflow for a Sandwich ELISA.

-

Plate Coating: Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[6]

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

-

Washing: Repeat the wash step as in step 2.

-

Sample/Standard Incubation: Prepare serial dilutions of the this compound standard in Assay Diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at RT.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody Incubation: Dilute the enzyme-conjugated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1-2 hours at RT.

-

Washing: Repeat the wash step, but increase to 5 washes.

-

Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes. Monitor for color development.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Protocol 2: Competitive ELISA Development

This protocol is an alternative, particularly useful for small peptides.

-

High-binding 96-well microplates

-

Capture antibody (specific for this compound)

-

Biotinylated this compound

-

Recombinant this compound standard

-

Coating Buffer

-

Blocking Buffer

-

Wash Buffer

-

Assay Diluent

-

Streptavidin-HRP

-

Enzyme Substrate (TMB)

-

Stop Solution

-

Microplate reader

Caption: Workflow for a Competitive ELISA.

-

Plate Coating: Coat the plate with the capture antibody as described in the Sandwich ELISA protocol (Step 1).

-

Washing: Wash the plate as described previously.

-

Blocking: Block the plate as described previously.

-

Washing: Wash the plate.

-

Competitive Reaction: Prepare serial dilutions of the this compound standard. In separate tubes, mix 50 µL of each standard or sample with 50 µL of a fixed, pre-determined concentration of biotinylated this compound. Immediately add 100 µL of this mixture to the appropriate wells. Incubate for 1-2 hours at RT.

-

Washing: Repeat the wash step.

-

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP diluted in Assay Diluent to each well. Incubate for 30-60 minutes at RT.

-

Washing: Repeat the wash step (5 times).

-

Signal Development: Add TMB substrate and incubate as described previously.

-

Stopping the Reaction: Add Stop Solution.

-

Data Acquisition: Read the absorbance at 450 nm. The signal will be inversely proportional to the this compound concentration.

Data Presentation and Analysis

A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards. A four-parameter logistic (4-PL) curve fit is typically used. The concentration of this compound in the samples is then interpolated from this curve.

Assay Performance Characteristics

The following tables summarize the expected performance characteristics of a well-developed this compound ELISA.

Table 1: Sandwich ELISA Performance

| Parameter | Example Value | Description |

| Detection Range | 10 - 1000 pg/mL | The range of concentrations over which the assay is linear and accurate.[7] |

| Sensitivity (LOD) | < 5 pg/mL | The lowest concentration of this compound that can be reliably detected.[7] |

| Intra-Assay CV | < 8% | Precision within a single assay run.[7] |

| Inter-Assay CV | < 12% | Precision between different assay runs.[7] |

| Spike Recovery | 85-115% | Accuracy of the assay in a specific sample matrix. |

| Specificity | High | No significant cross-reactivity with related peptides (e.g., Urotensin II, CRF).[7] |

Table 2: Competitive ELISA Performance

| Parameter | Example Value | Description |

| Detection Range | 0.1 - 10 ng/mL | The range of concentrations over which the assay shows a reliable competitive curve. |

| Sensitivity (IC50) | ~1 ng/mL | The concentration of this compound that causes 50% inhibition of the maximal signal. |

| Intra-Assay CV | < 10% | Precision within a single assay run.[4] |

| Inter-Assay CV | < 15% | Precision between different assay runs. |

| Spike Recovery | 80-120% | Accuracy of the assay in a specific sample matrix. |

| Specificity | High | Minimal cross-reactivity with structurally similar molecules. |

Conclusion

The development of a specific and reliable ELISA for this compound is an essential tool for advancing our understanding of its physiological and pathophysiological roles. The choice between a sandwich and a competitive ELISA format will depend on the availability of suitable antibody pairs and the specific requirements of the research. Rigorous validation of the chosen assay format is critical to ensure accurate and reproducible quantification of this compound in various biological samples.

References

- 1. This compound-CRF-Urocortins: a mermaid's tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. stjohnslabs.com [stjohnslabs.com]

- 4. msesupplies.com [msesupplies.com]

- 5. Urocortins and corticotropin releasing factor type 2 receptors in the hypothalamus and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Application Note: In Situ Hybridization for Localization of Urotensin I mRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin I (UI) is a neuropeptide belonging to the corticotropin-releasing hormone (CRH) family, which also includes the mammalian ortholog, urocortin I (Ucn I).[1][2] First identified in fish, UI is a key regulator in adaptive physiological responses, including stress, osmotic regulation, and cardiovascular homeostasis.[1] It exerts its effects by binding to CRH type 1 (CRHR1) and type 2 (CRHR2) G-protein coupled receptors.[1] Understanding the precise spatial distribution of this compound mRNA is critical for elucidating its specific roles in neuroendocrine, autonomic, and behavioral functions.[3]

In situ hybridization (ISH) is a powerful molecular technique that allows for the visualization of specific nucleic acid sequences (mRNA in this case) within the morphological context of tissues or cells.[4] By using a labeled complementary nucleic acid probe, ISH can reveal the exact cellular location of UI gene expression, providing invaluable insights for physiological studies and targeted drug development. This document provides a detailed protocol for non-radioactive colorimetric in situ hybridization to localize UI mRNA on tissue sections.

Principle of the Assay

Non-radioactive in situ hybridization (No-RISH) employs a hapten-labeled nucleic acid probe (e.g., labeled with digoxigenin, DIG) that is complementary to the target UI mRNA sequence within a fixed tissue section.[4] Following hybridization, the labeled probe is detected using an antibody conjugated to an enzyme, such as alkaline phosphatase (AP). This antibody specifically recognizes the hapten (e.g., anti-DIG-AP). Finally, the addition of a chromogenic substrate results in the formation of a colored precipitate at the site of probe-mRNA hybridization, allowing for the microscopic visualization of gene expression at a cellular resolution.

Application Examples & Data

3.1 Cellular Localization in Zebrafish

In situ hybridization has been successfully used to create transcriptional distribution maps of UI mRNA in the adult zebrafish (Danio rerio) brain and spinal cord.

-

Brain: UI mRNA expression is localized in the preoptic area, periventricular hypothalamic regions, and various nuclei of the dorsal telencephalon.[3][5]

-

Spinal Cord: The UI gene is predominantly expressed in large neurons known as Dahlgren cells, located in the ventral part of the caudal spinal cord.[6][7]

These findings support the role of UI in stress-related neuroendocrine and autonomic functions within the vertebrate central nervous system.[3]

3.2 Quantitative Analysis of UI mRNA Expression

While ISH provides spatial information, other techniques like quantitative RT-PCR (qRT-PCR) and microarray analysis can quantify mRNA expression levels. The data below, while not from ISH, illustrates how UI mRNA levels can be measured in different physiological contexts, which can be correlated with ISH localization data.

Table 1: Relative Expression of this compound (UI) mRNA in Ovarian Follicles of Olive Flounder (Paralichthys olivaceus) after DHP Treatment. Data derived from a study using qRT-PCR and is presented as an example of quantitative gene expression analysis.[1]

| Treatment Group (DHP Concentration) | Relative UI mRNA Expression (Mean ± SEM) | Fold Change vs. Control |

| Control (0 ng/ml) | 1.00 ± 0.15 | 1.0 |

| 10 ng/ml | 1.85 ± 0.20 | 1.85 |

| 100 ng/ml | 2.50 ± 0.28 | 2.50 |

| 1000 ng/ml | 1.70 ± 0.18 | 1.70 |

Table 2: Differential Expression of Urocortin (Ucn) mRNA in the Hypothalamus of Spontaneously Hypertensive Rats (SHR). Urocortin (Ucn) is the mammalian ortholog of this compound. Data derived from a study using qRT-PCR.[8]

| Brain Region | Animal Group | Relative Ucn mRNA Expression (Fold Change vs. WKY) | P-value |

| Paraventricular Nucleus (PVN) | Adult SHR | -0.61 | 0.042 |

| Supraoptic Nucleus (SON) | Juvenile SHR | -0.67 | 0.0002 |

| Supraoptic Nucleus (SON) | Adult SHR | -0.88 | < 0.0001 |

Detailed Protocol: Non-Radioactive In Situ Hybridization

This protocol is a synthesized methodology based on established non-radioactive ISH techniques for tissue sections.[9][10][11]

Materials and Reagents

-

Tissue: Freshly dissected tissue (e.g., fish brain, spinal cord), fixed in 4% paraformaldehyde (PFA) in PBS.

-

Probes: DIG-labeled antisense and sense (control) RNA probes for this compound.

-

Equipment: Cryostat or microtome, hybridization oven, slide-staining dishes, humidified chamber.

-

Reagents: DEPC-treated water, PBS, PFA, sucrose, Proteinase K, triethanolamine, acetic anhydride, formamide, SSC (Saline-Sodium Citrate) buffer, blocking reagent, anti-DIG-AP Fab fragments, NBT (nitro-blue tetrazolium chloride), BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt).

Experimental Workflow

Figure 1. General workflow for non-radioactive in situ hybridization.

Step-by-Step Methodology

6.1 Tissue Preparation

-

Fixation: Immediately after dissection, fix tissue in freshly prepared 4% PFA in 1x PBS overnight at 4°C.

-

Cryoprotection: Wash tissue in 1x PBS and then incubate in 30% sucrose in PBS at 4°C until the tissue sinks.

-

Embedding & Sectioning: Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount on positively charged slides. Allow slides to air dry for 1-2 hours. Store slides at -80°C until use.

6.2 Pre-hybridization Treatment Perform all washes in staining jars.

-

Bring slides to room temperature (RT).

-

Wash in 1x PBS for 5 minutes.

-

Incubate in Proteinase K solution (1 µg/mL in PBS) for 10 minutes at 37°C. Note: Optimize digestion time for your specific tissue to avoid tissue degradation.[10]

-

Wash in 1x PBS for 5 minutes.

-

Post-fix in 4% PFA/PBS for 10 minutes at RT.[4]

-

Wash twice in 1x PBS for 5 minutes each.

-

Incubate in freshly prepared 0.1 M triethanolamine buffer for 10 minutes. Add acetic anhydride to a final concentration of 0.25% and incubate for a further 10 minutes with gentle agitation. This step acetylates tissues to reduce background.[10]

-

Wash in 1x PBS for 5 minutes.

-

Dehydrate sections through an ethanol series (70%, 95%, 100%) for 5 minutes each. Air dry completely.

6.3 Hybridization

-

Prepare hybridization buffer (50% formamide, 5x SSC, 50 µg/mL yeast tRNA, 1% blocking reagent, 0.1% Tween-20, 50 µg/mL heparin).

-

Dilute the DIG-labeled this compound antisense probe (and sense probe for control slides) in hybridization buffer to a final concentration of 100-500 ng/mL.

-

Denature the probe mixture by heating at 80°C for 5 minutes, then immediately place on ice.[10]

-

Apply 100-200 µL of the probe mixture to each slide, covering the tissue section.

-

Cover with a glass coverslip, avoiding air bubbles.

-

Incubate overnight (16-20 hours) at 65°C in a humidified chamber.[11]

6.4 Post-hybridization Washes

-

Carefully remove coverslips by dipping slides in 5x SSC at RT.

-

Wash in 2x SSC at 65°C for 30 minutes.[11]

-

Wash twice in 0.2x SSC at 65°C for 30 minutes each. These are high-stringency washes to remove non-specifically bound probe.[12]

-

Wash twice in MABT (Maleic acid buffer with Tween-20) for 5 minutes each at RT.

6.5 Immunodetection and Visualization

-

Blocking: Incubate slides in a blocking solution (2% blocking reagent in MABT) for 1-2 hours at RT in a humidified chamber.

-

Antibody Incubation: Dilute anti-DIG-AP Fab fragments 1:2000 in blocking solution. Drain the blocking solution from the slides and apply the antibody solution. Incubate overnight at 4°C in a humidified chamber.[11]

-

Washing: Wash slides three times in MABT for 15 minutes each at RT.

-

Equilibration: Wash slides twice in NTMT buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂, 0.1% Tween-20) for 10 minutes each.

-

Color Development: Prepare the color solution by adding 4.5 µL NBT and 3.5 µL BCIP to 1 mL of NTMT buffer. Protect from light.

-